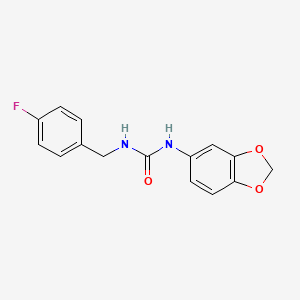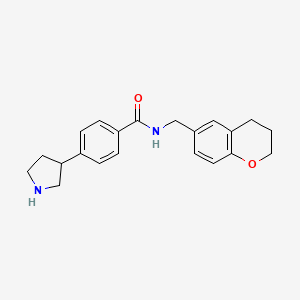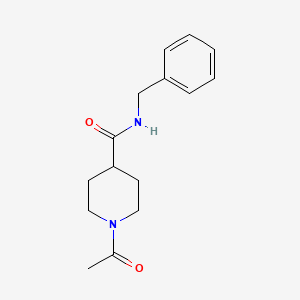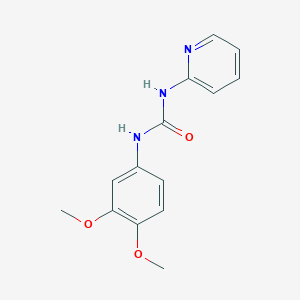
3-isoquinolin-5-yl-5-(morpholin-4-ylsulfonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-isoquinolin-5-yl-5-(morpholin-4-ylsulfonyl)benzoic acid, also known as IQM-316, is a compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment.
Mechanism of Action
The mechanism of action of 3-isoquinolin-5-yl-5-(morpholin-4-ylsulfonyl)benzoic acid involves the inhibition of the protein complex known as NF-κB, which plays a critical role in the regulation of genes involved in cell survival, proliferation, and inflammation. By inhibiting NF-κB, this compound prevents the activation of genes that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory effects by reducing the production of cytokines, which are proteins involved in the immune response. It has also been shown to have antioxidant properties, which may help protect against oxidative stress and DNA damage.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-isoquinolin-5-yl-5-(morpholin-4-ylsulfonyl)benzoic acid is its relatively low toxicity compared to other anti-cancer drugs. However, its efficacy may be limited by the development of drug resistance, which is a common problem in cancer treatment. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for this compound.
Future Directions
Future research on 3-isoquinolin-5-yl-5-(morpholin-4-ylsulfonyl)benzoic acid could focus on developing more efficient synthesis methods, optimizing dosage and treatment regimens, and exploring its potential applications in combination with other anti-cancer drugs. Additionally, further studies are needed to better understand the mechanism of action of this compound and to identify biomarkers that can predict patient response to treatment.
Synthesis Methods
3-isoquinolin-5-yl-5-(morpholin-4-ylsulfonyl)benzoic acid can be synthesized through a multistep process involving the reaction of 5-bromo-3-isoquinolinecarboxylic acid with morpholine and subsequent sulfonation with sulfur trioxide. The resulting compound is then subjected to a series of reactions involving the addition of various reagents, including sodium hydroxide, acetic anhydride, and hydrochloric acid, to produce the final product.
Scientific Research Applications
3-isoquinolin-5-yl-5-(morpholin-4-ylsulfonyl)benzoic acid has shown promising results in preclinical studies as a potential treatment for various types of cancers, including breast, lung, and colon cancer. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, and by disrupting the cell cycle.
properties
IUPAC Name |
3-isoquinolin-5-yl-5-morpholin-4-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c23-20(24)16-10-15(18-3-1-2-14-13-21-5-4-19(14)18)11-17(12-16)28(25,26)22-6-8-27-9-7-22/h1-5,10-13H,6-9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFCLDPZZIBHBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CC=CC4=C3C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(3-fluorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5413804.png)

![2,4-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5413823.png)
![2-cyclohexyl-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5413825.png)


![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5413855.png)
![(3S*,5R*)-1-[(3-ethyl-1H-pyrazol-5-yl)methyl]-5-{[(4-fluorophenyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5413861.png)
![9-[(4-methoxyphenoxy)acetyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5413876.png)
![3-(4-methylphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5413884.png)